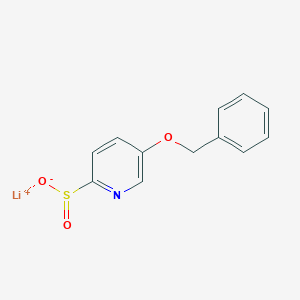

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C12H11NO3S.Li. It is a lithium salt of 5-(benzyloxy)pyridine-2-sulfinate and is known for its applications in various chemical reactions and research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate typically involves the reaction of 5-(benzyloxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1.1 Cross-Coupling Reactions

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is primarily utilized in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic coupling partner, enabling the formation of carbon-carbon bonds with aryl halides. This application is crucial for synthesizing complex organic molecules, especially in pharmaceutical development.

- Case Study: The compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of diverse pyridine derivatives. Studies indicate that using this sulfinate enhances reaction yields and selectivity compared to traditional methods .

1.2 Synthesis of Pyridine Derivatives

The compound facilitates the synthesis of various substituted pyridines, which are valuable intermediates in the production of agrochemicals and pharmaceuticals. Its ability to act as a versatile building block makes it essential in organic synthesis.

- Data Table: Yield Comparison in Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | 85 | |

| Negishi Coupling | 4-Iodotoluene | 78 | |

| Stille Coupling | 4-Chlorotoluene | 80 |

Medicinal Chemistry Applications

2.1 Drug Development

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with metal-based drugs. This property is particularly advantageous for enhancing the bioavailability and efficacy of anticancer agents.

- Case Study: Research has demonstrated that bioconjugating this sulfinate with platinum-based drugs can improve their targeting capabilities while reducing systemic toxicity. For instance, formulations like Lipoplatin utilize similar sulfinate compounds to achieve targeted delivery in cancer therapy .

2.2 Anticancer Activity

The compound's role in enhancing the anticancer activity of metal-based drugs has been documented in several studies. Its ability to form stable complexes allows for controlled release mechanisms, which are critical for minimizing side effects associated with conventional chemotherapy.

Materials Science Applications

3.1 Development of Functional Materials

This compound can be incorporated into polymer matrices to develop functional materials with specific properties, such as conductivity and thermal stability.

Mecanismo De Acción

The mechanism of action of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also interact with enzymes and other proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- Lithium(1+)ion5-(methoxy)pyridine-2-sulfinate

- Lithium(1+)ion5-(ethoxy)pyridine-2-sulfinate

- Lithium(1+)ion5-(propoxy)pyridine-2-sulfinate

Uniqueness

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups .

Actividad Biológica

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt of a sulfinic acid derivative. The presence of the benzyloxy group and the pyridine ring contributes to its unique chemical properties, which may influence its biological interactions.

The biological activity of lithium compounds is often attributed to their ability to modulate various signaling pathways in cells. Specifically, lithium ions are known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3), leading to alterations in cellular signaling that can affect mood regulation and neuroprotection.

- Inhibition of GSK-3 : Lithium's inhibition of GSK-3 is significant in the context of mood disorders, as this enzyme is involved in the regulation of multiple signaling pathways related to neuronal survival and differentiation.

- Modulation of Inositol Signaling : By inhibiting IMPase, lithium reduces the levels of inositol, which is crucial for phosphoinositide signaling pathways. This modulation can lead to changes in neurotransmitter release and receptor sensitivity.

Neuroprotective Effects

Research indicates that lithium compounds may exert neuroprotective effects through several mechanisms:

- Reduction of Oxidative Stress : Lithium has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells. This effect is crucial for protecting against neurodegenerative diseases.

- Promotion of Neurogenesis : Studies have suggested that lithium can stimulate neurogenesis in the hippocampus, which is vital for cognitive function and mood regulation.

Case Studies

- Bipolar Disorder Treatment : Lithium has long been used as a first-line treatment for bipolar disorder. Clinical studies demonstrate its efficacy in stabilizing mood and reducing the frequency and severity of manic episodes.

- Alzheimer’s Disease Research : Recent investigations into lithium’s effects on Alzheimer’s disease have shown promise. For instance, a study highlighted that lithium treatment reduced tau phosphorylation and amyloid-beta accumulation in animal models, suggesting potential therapeutic benefits for Alzheimer's patients.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation:

- Cell Line Studies : Experiments using neuronal cell lines indicated that treatment with this compound led to increased cell survival under stress conditions, likely due to its antioxidant properties.

In Vivo Studies

Animal studies have further elucidated the biological activity of lithium derivatives:

- Behavioral Assessments : In rodent models, administration of lithium compounds resulted in improved performance on tasks assessing memory and learning, supporting its role in cognitive enhancement.

Data Tables

Propiedades

IUPAC Name |

lithium;5-phenylmethoxypyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUOBVBIDNYUTB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.